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molecular formula C14H11Cl2FN2O3 B1255740 Halauxifen-methyl CAS No. 943831-98-9

Halauxifen-methyl

Cat. No. B1255740
M. Wt: 345.1 g/mol
InChI Key: KDHKOPYYWOHESS-UHFFFAOYSA-N
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Patent
US08252938B2

Procedure details

A magnetically stirred solution of 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-[(E)-methanesulfonyloximino]-3-chloro-1,4,5,6-tetrahydropyridine-2-carboxylic acid methyl ester (29, 0.441 g (0.001 mol) in glacial acetic acid (2 mL) was warmed to 90° C. for 4 h. After removing the solvent on the rotary evaporator, the residue was dissolved in CH2Cl2 (25 mL) and was washed with saturated solutions of NaHCO3 and NaCl. After drying (MgSO4), solvent removal gave 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid methyl ester (39; 0.332 g, 96%; 93% pure by GC and 1H NMR spectroscopy) as a white solid: mp 141-143° C. 1H NMR (400 MHz, CDCl3) δ 7.65 (dd, J=8.6, 7.8 Hz, 1H), 7.23 (dd, J=8.7, 1.8 Hz, 1H), 7.18 (d, J=1.7 Hz, 1H), 4.85 (s, 2H), 4.00 (s, 3H), 3.97 (d, J=0.9 Hz, 3H). HRMS-ESI (m/z): calcd for C14H11Cl2FN2O3, 344.013. found, 344.013.

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[NH:6][CH:7]([C:18]2[CH:23]=[CH:22][C:21]([Cl:24])=[C:20]([O:25][CH3:26])[C:19]=2[F:27])[CH2:8]/[C:9](=[N:12]\OS(C)(=O)=O)/[C:10]=1[Cl:11])=[O:4]>C(O)(=O)C>[CH3:1][O:2][C:3]([C:5]1[C:10]([Cl:11])=[C:9]([NH2:12])[CH:8]=[C:7]([C:18]2[CH:23]=[CH:22][C:21]([Cl:24])=[C:20]([O:25][CH3:26])[C:19]=2[F:27])[N:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1NC(C\C(\C1Cl)=N/OS(=O)(=O)C)C1=C(C(=C(C=C1)Cl)OC)F
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
on the rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2 (25 mL)
WASH
Type
WASH
Details
was washed with saturated solutions of NaHCO3 and NaCl
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
(MgSO4), solvent removal

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC(=CC(=C1Cl)N)C1=C(C(=C(C=C1)Cl)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.332 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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